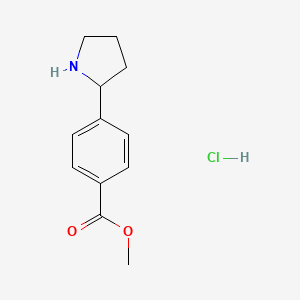

Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-pyrrolidin-2-ylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDSVQMGMNSYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735006 | |

| Record name | Methyl 4-(pyrrolidin-2-yl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203685-30-6 | |

| Record name | Benzoic acid, 4-(2-pyrrolidinyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203685-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(pyrrolidin-2-yl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, scientifically grounded methodology for the synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The presented synthetic strategy is designed for efficiency, scalability, and stereochemical control, starting from the readily available chiral precursor, L-proline. This document will not only detail the experimental protocols but also elucidate the underlying chemical principles and rationale for the chosen synthetic route, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of the Pyrrolidinyl Benzoate Scaffold

The 4-(pyrrolidin-2-yl)benzoate moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The pyrrolidine ring provides a defined three-dimensional structure, while the benzoate group offers a site for further functionalization and interaction with biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable for use in various downstream applications, including high-throughput screening and lead optimization.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of the target compound, this compound, can be envisioned through a retrosynthetic approach. The final deprotection and salt formation step from a Boc-protected precursor is a standard and reliable transformation. The key challenge lies in the stereoselective construction of the C-C bond between the 4-position of the pyrrolidine ring and the phenyl ring of the methyl benzoate. A powerful and versatile method for such a transformation is the Suzuki-Miyaura cross-coupling reaction. This leads to a synthetic strategy that begins with the functionalization of a protected proline derivative.

Our forward synthetic strategy, therefore, encompasses three key stages:

-

Preparation of a Suitable Pyrrolidine Building Block: This involves the protection of L-proline and subsequent functionalization at the 4-position to introduce a handle for cross-coupling.

-

Suzuki-Miyaura Cross-Coupling: The core C-C bond formation between the functionalized pyrrolidine and a boronic acid derivative of methyl benzoate.

-

Deprotection and Salt Formation: The final step to unveil the desired amine and form the stable hydrochloride salt.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic route for this compound.

Part 1: Preparation of the Key Intermediate: 4-Bromo-N-Boc-L-proline methyl ester

The initial steps focus on preparing a suitable pyrrolidine building block for the crucial cross-coupling reaction. This involves the protection of both the amine and carboxylic acid functionalities of L-proline, followed by the regioselective introduction of a bromine atom at the 4-position.

Step 1.1: Synthesis of N-Boc-L-proline methyl ester

The protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid are fundamental steps to prevent unwanted side reactions in subsequent transformations. This can be achieved in a two-step or a one-pot procedure.

Causality Behind Experimental Choices:

-

Boc Protection: The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and efficient method for this transformation.

-

Esterification: The methyl ester is a stable protecting group for the carboxylic acid and can be formed using various methods. A common and effective method is the reaction with a methylating agent in the presence of a base or acid catalyst.

Experimental Protocol: Synthesis of N-Boc-L-proline methyl ester

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| L-Proline | 1.0 | 115.13 | 11.5 g |

| Sodium Bicarbonate | 2.5 | 84.01 | 21.0 g |

| Di-tert-butyl dicarbonate | 1.1 | 218.25 | 24.0 g |

| Dioxane | - | - | 100 mL |

| Water | - | - | 100 mL |

| Methyl Iodide | 1.5 | 141.94 | 21.3 g |

| N,N-Dimethylformamide (DMF) | - | - | 150 mL |

Procedure:

-

To a stirred solution of L-proline in a mixture of dioxane and water, add sodium bicarbonate.

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 3 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-proline.

-

Dissolve the crude N-Boc-L-proline in DMF and add methyl iodide.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-L-proline methyl ester.

Step 1.2: Bromination at the 4-Position

The introduction of a bromine atom at the 4-position of the pyrrolidine ring is a critical step to enable the subsequent Suzuki coupling. A free-radical bromination using N-bromosuccinimide (NBS) is a plausible and effective method for this transformation.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine radicals, particularly for allylic and benzylic C-H bromination. In this case, it can be used for the bromination of the saturated pyrrolidine ring.

-

Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the radical chain reaction.

-

Solvent: A non-polar solvent, such as carbon tetrachloride or cyclohexane, is typically used for radical brominations to minimize side reactions.

Experimental Protocol: Synthesis of 4-Bromo-N-Boc-L-proline methyl ester

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| N-Boc-L-proline methyl ester | 1.0 | 229.28 | 22.9 g |

| N-Bromosuccinimide (NBS) | 1.1 | 177.96 | 19.6 g |

| Azobisisobutyronitrile (AIBN) | 0.1 | 164.21 | 1.64 g |

| Carbon Tetrachloride | - | - | 250 mL |

Procedure:

-

Dissolve N-Boc-L-proline methyl ester in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add NBS and AIBN to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp for 4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-Bromo-N-Boc-L-proline methyl ester.

Part 2: The Core Transformation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and functional group tolerance.[2] In this synthesis, it serves as the pivotal step to construct the desired 4-arylpyrrolidine scaffold.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki coupling.[3] A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Boronic Acid Partner: 4-(Methoxycarbonyl)phenylboronic acid is the chosen coupling partner to introduce the methyl benzoate moiety.

-

Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

-

Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of N-Boc-Methyl 4-(pyrrolidin-2-yl)benzoate

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Bromo-N-Boc-L-proline methyl ester | 1.0 | 308.18 | 30.8 g |

| 4-(Methoxycarbonyl)phenylboronic acid | 1.2 | 179.96 | 21.6 g |

| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 1155.56 | 5.8 g |

| Sodium Carbonate | 2.0 | 105.99 | 21.2 g |

| Toluene | - | - | 300 mL |

| Water | - | - | 150 mL |

Procedure:

-

In a three-necked flask, combine 4-Bromo-N-Boc-L-proline methyl ester, 4-(methoxycarbonyl)phenylboronic acid, and Tetrakis(triphenylphosphine)palladium(0).

-

Add toluene and an aqueous solution of sodium carbonate.

-

Degas the mixture by bubbling argon through it for 20 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain N-Boc-Methyl 4-(pyrrolidin-2-yl)benzoate.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Final Deprotection and Hydrochloride Salt Formation

The final step in the synthesis is the removal of the Boc protecting group to liberate the free secondary amine, followed by the formation of the hydrochloride salt. This is conveniently achieved in a single step using a solution of hydrogen chloride in a suitable organic solvent.

Causality Behind Experimental Choices:

-

Hydrogen Chloride in Dioxane: A solution of HCl in an anhydrous organic solvent like dioxane is a standard and highly effective reagent for Boc deprotection.[4][5] It provides acidic conditions strong enough to cleave the Boc group while minimizing potential side reactions that might occur in aqueous acidic solutions. The use of a pre-prepared solution ensures accurate stoichiometry and controlled reaction conditions.

-

Precipitation: The hydrochloride salt of the product is often insoluble in the reaction solvent (e.g., dioxane or diethyl ether), allowing for its easy isolation by filtration.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| N-Boc-Methyl 4-(pyrrolidin-2-yl)benzoate | 1.0 | 319.38 | 31.9 g |

| 4 M HCl in Dioxane | 10.0 | - | 250 mL |

| Diethyl Ether | - | - | 500 mL |

Procedure:

-

Dissolve N-Boc-Methyl 4-(pyrrolidin-2-yl)benzoate in a minimal amount of anhydrous dichloromethane in a round-bottom flask.

-

Add the 4 M HCl solution in dioxane to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the deprotection by TLC until the starting material is completely consumed.

-

Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

-

Stir the suspension for 30 minutes, then collect the solid product by filtration.

-

Wash the solid with cold diethyl ether and dry it under vacuum to obtain this compound as a white to off-white solid.

Conclusion and Future Perspectives

This guide has outlined a robust and scientifically sound synthetic route for the preparation of this compound. By starting from the chiral pool amino acid L-proline, this methodology ensures the synthesis of the enantiomerically pure target compound. The key steps, including Boc protection, regioselective bromination, Suzuki-Miyaura cross-coupling, and final deprotection, are all well-established transformations in organic synthesis.

The presented protocols are intended to serve as a strong foundation for researchers in their synthetic endeavors. Optimization of reaction conditions, such as catalyst loading, temperature, and reaction times, may be necessary depending on the specific laboratory setup and desired scale. Furthermore, the intermediates and the final product can serve as versatile starting materials for the synthesis of a diverse library of compounds for drug discovery and development.

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura cross-coupling reaction: a powerful tool in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

-

Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.arizona.edu [experts.arizona.edu]

"Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride structural elucidation"

The structural elucidation of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride, a chiral building block with significant potential in pharmaceutical synthesis, demands a rigorous and multi-faceted analytical approach.[1] This guide, crafted from the perspective of a seasoned application scientist, eschews a simplistic checklist methodology in favor of a deep dive into the strategic application of modern analytical techniques. Our core philosophy is one of orthogonal validation, where independent methods converge to provide an unassailable confirmation of the molecule's identity, purity, and stereochemistry.

Visualizing the Path to Elucidation: An Integrated Workflow

Before delving into the specifics of each analytical technique, it is essential to visualize the overall strategy. The following workflow diagram illustrates the interconnected nature of our approach, emphasizing the iterative and confirmatory process of structural elucidation.

Sources

Methodological & Application

Comprehensive Analytical Characterization of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride: Application Notes and Protocols

Introduction

Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride is a chiral heterocyclic compound of significant interest in pharmaceutical research and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] As an intermediate or a final active pharmaceutical ingredient (API), establishing a robust and comprehensive analytical profile for this molecule is critical for ensuring its identity, purity, stereochemical integrity, and stability.

This document provides a detailed, multi-technique guide for the thorough characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the choice of each technique and experimental parameter. The central analytical challenges addressed include unambiguous structural elucidation, quantification of chemical purity, and, most critically, the accurate determination of enantiomeric purity.

Physicochemical Properties

A foundational step in characterization is understanding the basic physicochemical properties of the molecule. These properties influence sample preparation, chromatographic behavior, and storage conditions.

| Property | Data | Source(s) |

| Chemical Structure |  | - |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [2][3] |

| Molecular Weight | 241.72 g/mol | [2][4] |

| CAS Numbers | (R)-enantiomer: 1381927-79-2(S)-enantiomer: 1381929-06-1 | [2][3] |

| Appearance | Typically a solid | |

| Solubility | Limited solubility in water; moderately soluble in organic solvents like methanol and DMSO. | [5] |

| Storage | Store at room temperature, under an inert atmosphere. | [3] |

Structural Elucidation and Identification

Confirming the covalent structure of the molecule is the primary goal of characterization. A combination of spectroscopic techniques provides orthogonal data for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of a molecule in solution. For this compound, ¹H NMR will confirm the proton environments and their couplings, while ¹³C NMR will identify all unique carbon atoms. Two-dimensional techniques like COSY and HSQC are used to establish proton-proton and proton-carbon correlations, respectively, confirming the assignment of all signals. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often ideal for hydrochloride salts as it allows for the observation of exchangeable N-H protons, which would be lost in D₂O.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Data Interpretation: Expected Chemical Shifts

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| Aromatic H (2H) | ~8.0 ppm (d) | ~130 ppm | Protons ortho to the ester group are deshielded by its electron-withdrawing effect.[6][7] |

| Aromatic H (2H) | ~7.5 ppm (d) | ~128 ppm | Protons ortho to the pyrrolidine substituent. |

| Pyrrolidine CH (1H) | ~4.5 ppm (t) | ~60 ppm | The benzylic proton is deshielded by the aromatic ring and the adjacent nitrogen. |

| Pyrrolidine CH₂ (2H) | ~3.3-3.5 ppm (m) | ~46 ppm | Protons adjacent to the nitrogen atom. |

| Pyrrolidine CH₂ (4H) | ~1.9-2.2 ppm (m) | ~25, 32 ppm | Remaining aliphatic protons of the pyrrolidine ring. |

| Ester -OCH₃ (3H) | ~3.85 ppm (s) | ~52 ppm | Characteristic singlet for a methyl ester.[7][8] |

| Amine N-H₂⁺ (2H) | ~9.0-10.0 ppm (br s) | - | Broad, downfield signal for the ammonium protons, which will exchange with D₂O. |

| Ester C=O | - | ~166 ppm | Typical chemical shift for an aromatic ester carbonyl carbon.[8][9] |

| Aromatic C (quat.) | - | ~145 ppm | Quaternary carbon attached to the pyrrolidine ring. |

| Aromatic C (quat.) | - | ~130 ppm | Quaternary carbon attached to the ester group. |

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the compound and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this molecule as the secondary amine is readily protonated, making it ideal for positive ion mode detection. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, providing an additional layer of confirmation.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode. The expected mass to charge ratio (m/z) for the parent ion (free base) is [M+H]⁺.

-

Fragmentation (MS/MS): Select the parent ion [M+H]⁺ for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Interpretation: Expected Ions

| Ion | Expected m/z (Monoisotopic) | Rationale |

| [M+H]⁺ (Free Base) | 206.1176 | C₁₂H₁₆NO₂⁺. This corresponds to the protonated molecule after loss of HCl. |

| Fragment 1 | 175.0965 | Loss of the methoxy group (-OCH₃, 31 Da) from the parent ion. |

| Fragment 2 | 135.0441 | Loss of the entire pyrrolidine ring via neutral loss (71 Da).[10][11] This often results in a stable acylium ion. |

| Fragment 3 | 70.0651 | The protonated pyrrolidine ring itself, a common and often dominant fragment for pyrrolidine-containing compounds.[10][12] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule. The spectrum will provide confirmatory evidence for the ester, aromatic ring, and the amine hydrochloride salt.

Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-600 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Data Interpretation: Characteristic Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H⁺ Stretch | 2400-2800 (broad) | Very broad and complex absorption characteristic of a secondary amine salt. |

| C-H (Aromatic) | 3000-3100 | Stretch for sp² C-H bonds on the benzene ring.[13] |

| C-H (Aliphatic) | 2850-2960 | Stretch for sp³ C-H bonds in the pyrrolidine and methyl groups.[13] |

| C=O (Ester) | ~1720 (strong) | Strong, sharp absorption for the carbonyl stretch of the aromatic ester.[14][15] |

| C=C (Aromatic) | ~1610, ~1500 | Medium intensity bands from the benzene ring skeletal vibrations.[16] |

| C-O (Ester) | 1250-1300 & 1100-1150 | Two strong bands characteristic of the C-O stretching vibrations in esters.[14] |

| C-N (Amine) | 1250-1335 | C-N stretch of the pyrrolidine ring attached to an aromatic system.[17] |

Purity and Enantiomeric Analysis

Assessing both chemical and stereochemical purity is paramount for any chiral compound intended for pharmaceutical use. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[18]

Workflow for HPLC Method Development

The development of a robust HPLC method, particularly for chiral separations, is a systematic process. The goal is to achieve adequate resolution, good peak shape, and appropriate sensitivity for all components of interest.

Caption: General workflow for achiral and chiral HPLC method development.

Protocol 1: Achiral (Reversed-Phase) HPLC for Chemical Purity

Expertise & Rationale: A standard reversed-phase HPLC method is used to separate the main compound from any synthesis-related impurities or degradation products. A C18 column is a robust starting point. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and detected. UV detection is suitable due to the strong chromophore of the benzoate ring.

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 235 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL. |

Protocol 2: Chiral HPLC for Enantiomeric Purity

Expertise & Rationale: Separating enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[19] Enantiomers have identical properties in an achiral environment, so a standard C18 column will not resolve them. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of chiral compounds, including amines.[18] Normal phase or polar organic modes are often more successful than reversed-phase for these types of separations.

| Parameter | Condition |

| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 235 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL. |

Trustworthiness Note: The small amount of diethylamine in the mobile phase is crucial. It acts as a basic modifier to prevent strong ionic interactions between the protonated amine analyte and residual silanols on the silica support, leading to significantly improved peak shape and resolution.

Thermal and Physicochemical Characterization

Thermal analysis techniques are used to investigate the physical properties of the solid-state material, such as melting point, decomposition, and the presence of bound solvents or water.[20]

Thermal Analysis (DSC/TGA)

Expertise & Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and other phase transitions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When used together, they provide a comprehensive thermal profile. For example, a mass loss in TGA occurring before the melting endotherm in DSC would indicate the presence of a solvate or hydrate.[20][21]

Protocol: DSC and TGA Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a non-hermetic aluminum DSC pan.

-

TGA Instrumentation: Place the sample in a TGA instrument.

-

TGA Method: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~40 mL/min).

-

DSC Instrumentation: Place the sample in a DSC instrument.

-

DSC Method: Heat the sample from 30 °C to a temperature just below its decomposition point (determined by TGA) at a rate of 10 °C/min under a nitrogen atmosphere.

Data Interpretation:

-

TGA Thermogram: A stable baseline until a sharp drop indicates the onset of thermal decomposition. Any mass loss at lower temperatures (<150 °C) suggests the loss of volatiles or water.

-

DSC Thermogram: A sharp endothermic peak will correspond to the melting point of the crystalline solid. The onset temperature of this peak is typically reported as the melting point.

Integrated Analytical Workflow

A complete characterization relies on the logical integration of these orthogonal techniques. Each method provides a piece of the puzzle, and together they create a high-confidence analytical data package.

Caption: Integrated workflow for the complete characterization of the target compound.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of NMR, MS, and FT-IR spectroscopy provides an unambiguous confirmation of the molecular structure. Chromatographic methods, specifically achiral and chiral HPLC, are indispensable for accurately determining chemical and enantiomeric purity. Finally, thermal analysis by DSC and TGA offers critical insights into the solid-state properties of the material. The application of the protocols and workflows described herein will enable researchers to build a comprehensive and reliable data package, ensuring the quality and integrity of this important chiral building block for pharmaceutical development.

References

-

MySkinRecipes. (n.d.). (R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride. Retrieved from [Link]

-

Lead Sciences. (n.d.). Methyl (S)-4-(pyrrolidin-2-yl)benzoate hydrochloride. Retrieved from [Link]

-

Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications, 64(5), o937. Available from [Link]

-

De Simone, A., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Drug Testing and Analysis, 12(6), 796-807. Available from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Aman, T., et al. (2016). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of Chromatographic Science, 54(8), 1343-1348. Available from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: amines. Retrieved from [Link]

-

Reddy, G. S., et al. (2023). A Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Annals of Chemical Science Research, 2(1). Available from [Link]

-

De Simone, A. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University. Retrieved from [Link]

-

Loo, J. A., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Chegg. (2019). Solved NMR spectra of methyl benzoate and methyl. Retrieved from [Link]

-

Cielecka-Piontek, J., et al. (2022). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceuticals, 15(1), 87. Available from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Abraham, R. J. (2008). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]

-

Horváth, J., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3365. Available from [Link]

-

MacKinnon, J. A., et al. (2020). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 24(12), 2848-2868. Available from [Link]

-

Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8110. Available from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for A mild and efficient protocol for the synthesis of esters from alcohols. Retrieved from [Link]

-

De Simone, A., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(6), 1242-1250. Available from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

-

University of Notre Dame, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

J Michelle Leslie. (2020). C-13 NMR example 2. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146025593, Prd_002214. Retrieved from [Link]

-

Sciencemadness.org. (2020). TLC of amine hydrochloride salt. Retrieved from [Link]

-

Lioe, H., et al. (2012). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 23(10), 1698-1707. Available from [Link]

-

Chegg. (2020). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177807444, Methyl 4-methyl-2-(piperidin-4-yl)benzoate. Retrieved from [Link]

-

Inxight: Drugs. (n.d.). METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. Retrieved from [Link]

-

Tolstoy, P. M., et al. (2023). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 24(1), 77. Available from [Link]

-

Chegg. (2020). Solved 9. A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]

Sources

- 1. (R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride [myskinrecipes.com]

- 2. Methyl 4-((2R)pyrrolidin-2-yl)benzoate hydrochloride 95.00% | CAS: 1381927-79-2 | AChemBlock [achemblock.com]

- 3. Methyl (S)-4-(pyrrolidin-2-yl)benzoate hydrochloride - Lead Sciences [lead-sciences.com]

- 4. 1381927-79-2|Methyl (R)-4-(pyrrolidin-2-yl)benzoate hydrochloride|BLD Pharm [bldpharm.com]

- 5. CAS 20185-55-1: methyl 4-(propan-2-yl)benzoate [cymitquimica.com]

- 6. Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Solved 9. A) From the 13C NMR spectrum of methyl benzoate | Chegg.com [chegg.com]

- 9. Solved A) From the 13C NMR spectrum of methyl benzoate | Chegg.com [chegg.com]

- 10. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. www1.udel.edu [www1.udel.edu]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. theses.gla.ac.uk [theses.gla.ac.uk]

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable five-step synthesis for the production of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride, a key intermediate in the development of various pharmaceutical agents. The described methodology emphasizes scalability, stereochemical control, and process efficiency, making it suitable for industrial applications. The synthesis commences with a Paal-Knorr pyrrole synthesis to construct the core heterocyclic structure, followed by a Fischer esterification. A critical asymmetric hydrogenation step establishes the desired stereochemistry at the C2 position of the pyrrolidine ring. Subsequent N-Boc deprotection and final salt formation yield the target compound with high purity and in good overall yield. This document provides detailed, step-by-step protocols, process optimization insights, and analytical characterization methods to ensure reproducibility and quality control.

Introduction

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs. Specifically, 2-arylpyrrolidines are of significant interest due to their presence in compounds targeting a range of therapeutic areas. This compound serves as a crucial building block for the synthesis of these complex molecules, offering a versatile handle for further chemical modifications. The development of a scalable and stereoselective synthesis of this intermediate is therefore of paramount importance for advancing drug discovery and development programs.

This application note provides a comprehensive and technically detailed guide for the large-scale synthesis of this compound. The presented synthetic strategy is designed for efficiency and scalability, addressing the common challenges associated with multi-step syntheses in an industrial setting.

Overall Synthetic Strategy

The synthesis is designed as a five-step sequence, starting from readily available starting materials. The key transformations include the formation of the pyrrole ring, esterification, asymmetric hydrogenation to introduce chirality, deprotection, and final salt formation.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-4-(pyrrol-1-yl)benzoic acid

This step involves the initial formation of the pyrrole ring via a Paal-Knorr synthesis, followed by the protection of the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Protocol:

-

To a stirred solution of 4-aminobenzoic acid (1.0 eq) in acetic acid (5 vol), add 2,5-dimethoxytetrahydrofuran (1.1 eq).[1][2]

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.

-

Cool the reaction mixture to room temperature and add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature for 12-16 hours until the N-Boc protection is complete (monitored by TLC/HPLC).

-

Pour the reaction mixture into ice-water (20 vol) and stir for 1 hour to precipitate the product.

-

Filter the solid, wash with water until the filtrate is neutral, and then wash with a cold non-polar solvent (e.g., hexane) to remove any unreacted (Boc)2O.

-

Dry the solid under vacuum at 40-50 °C to afford N-Boc-4-(pyrrol-1-yl)benzoic acid as a solid.

Step 2: Synthesis of Methyl N-Boc-4-(pyrrol-1-yl)benzoate

The carboxylic acid is converted to its corresponding methyl ester via a Fischer esterification.

Protocol:

-

Suspend N-Boc-4-(pyrrol-1-yl)benzoic acid (1.0 eq) in methanol (10 vol).

-

Carefully add concentrated sulfuric acid (0.2 eq) dropwise while cooling the mixture in an ice bath.[3]

-

Heat the reaction mixture to reflux (approximately 65 °C) for 8-12 hours, monitoring the reaction by TLC or HPLC.[4][5]

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield Methyl N-Boc-4-(pyrrol-1-yl)benzoate.

Step 3: Asymmetric Hydrogenation to Methyl N-Boc-4-(pyrrolidin-2-yl)benzoate

This crucial step establishes the chirality of the molecule through the use of a chiral catalyst. The N-Boc group is essential for achieving high enantioselectivity.[6]

Protocol:

-

In a high-pressure reactor, dissolve Methyl N-Boc-4-(pyrrol-1-yl)benzoate (1.0 eq) in a suitable solvent such as methanol or ethanol (20 vol).

-

Add the chiral Ruthenium catalyst, for example, Ru(η³-methallyl)₂(cod) with a chiral bisphosphine ligand like PhTRAP (0.01-0.05 mol%).[7]

-

Purge the reactor with nitrogen and then with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 50-100 atm and heat to 40-60 °C.

-

Stir the reaction mixture vigorously for 24-48 hours, monitoring the consumption of the starting material and the formation of the product by GC or HPLC.

-

After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl N-Boc-4-(pyrrolidin-2-yl)benzoate. The enantiomeric excess (ee) should be determined at this stage using chiral HPLC.

Step 4: N-Boc Deprotection to Methyl 4-(pyrrolidin-2-yl)benzoate

The Boc protecting group is removed under acidic conditions that are mild enough to avoid hydrolysis of the methyl ester.[8]

Protocol:

-

Dissolve the crude Methyl N-Boc-4-(pyrrolidin-2-yl)benzoate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

-

Add a solution of anhydrous HCl in a compatible solvent (e.g., 4M HCl in 1,4-dioxane, 3-5 eq) dropwise at 0 °C.[9]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or HPLC.

-

Upon completion, the product may precipitate as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.

-

The crude product can be triturated with a non-polar solvent like diethyl ether to induce precipitation and to wash away any non-polar impurities.

Step 5: Formation and Purification of this compound

The final step involves the formation of the hydrochloride salt and its purification to obtain the desired product in high purity.

Protocol:

-

Dissolve the crude Methyl 4-(pyrrolidin-2-yl)benzoate free base in a suitable solvent such as isopropanol or ethyl acetate.

-

Slowly add a solution of anhydrous hydrogen chloride in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) until the solution is acidic.[10][11]

-

Stir the mixture at room temperature for 1-2 hours to allow for complete precipitation of the hydrochloride salt.

-

Collect the precipitate by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.

-

Recrystallize the salt from a suitable solvent system (e.g., methanol/diethyl ether or ethanol/ethyl acetate) to achieve high purity.[12]

-

Dry the final product under vacuum at 40-50 °C to yield this compound as a crystalline solid.

Process Optimization and Scale-Up Considerations

Caption: Key parameters for process optimization in the large-scale synthesis.

For large-scale production, several factors need to be considered:

-

Catalyst Loading in Asymmetric Hydrogenation: Minimizing the catalyst loading is crucial for cost-effectiveness. A thorough optimization study should be conducted to find the lowest possible catalyst concentration that maintains high yield and enantioselectivity.

-

Solvent Selection: The choice of solvents should consider not only reaction performance but also safety, environmental impact, and ease of recovery and recycling.

-

Crystallization and Purification: The final crystallization step is critical for achieving the desired purity. A well-designed crystallization process will minimize the need for chromatographic purification, which is often not feasible on a large scale. The choice of anti-solvent and cooling profile will significantly impact crystal size, morphology, and purity.

-

Safety: The use of hydrogen gas under high pressure requires appropriate safety measures and specialized equipment. A thorough safety assessment should be conducted before scaling up the hydrogenation step.

Analytical Characterization

Sources

- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. iajpr.com [iajpr.com]

- 5. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. Catalytic asymmetric hydrogenation of N-Boc-imidazoles and oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. echemi.com [echemi.com]

- 11. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

"protocols for N-functionalization of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride"

Application Note & Protocol Guide | Doc ID: AN-PYR-042

Introduction & Molecule Profile[1][2]

Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride is a high-value chiral building block (CBB) frequently employed in the synthesis of peptidomimetics and kinase inhibitors. Its structure features two chemically distinct reactive centers: a secondary amine (pyrrolidine ring) and a methyl ester (benzoate).

This guide addresses the specific challenges of N-functionalizing this scaffold:

-

Salt Management: The hydrochloride (HCl) salt form requires controlled neutralization ("free-basing") to restore nucleophilicity without hydrolyzing the ester.

-

Chemoselectivity: Protocols must avoid reducing or hydrolyzing the benzoate ester at the para-position.

-

Steric Factors: The pyrrolidine nitrogen is adjacent to a stereocenter (C2-aryl), introducing moderate steric hindrance compared to piperidine or acyclic amines.

Chemical Profile

| Property | Specification |

| Structure | Pyrrolidine ring attached at C2 to Methyl Benzoate (C4) |

| Molecular Weight | 241.72 g/mol (Free Base) / 278.18 g/mol (HCl Salt) |

| pKa (Conj.[1][2] Acid) | ~9.5 (Pyrrolidine NH) |

| Key Sensitivity | Ester hydrolysis (avoid aq. NaOH/Heat); Transesterification (avoid MeOH/NaOMe) |

Critical Pre-Analytical Step: Salt Neutralization

The HCl salt stabilizes the molecule for storage but completely inhibits N-functionalization. You must liberate the free amine.

Method A: In Situ Neutralization (Preferred for Acylation/Alkylation)

-

Applicability: Reductive amination, Amide coupling.[3][4][5]

-

Protocol: Add 3.0–4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the reaction mixture.

-

Why: DIPEA scavenges the HCl and buffers the reaction, preventing acid-catalyzed side reactions.

Method B: Extractive Free-Basing (Preferred for Pd-Catalysis)

-

Applicability: Buchwald-Hartwig Arylation (where amine salts can poison catalysts or alter base stoichiometry).

-

Protocol:

-

Suspend the HCl salt in EtOAc or DCM.

-

Wash with saturated aqueous NaHCO₃ (2x). Do not use NaOH (risk of ester hydrolysis).

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Use immediately: The free base is prone to air oxidation or carbamate formation (CO₂ absorption).

-

Experimental Protocols

Protocol 1: Reductive N-Alkylation

Objective: Installation of alkyl groups (R-CH₂-) via aldehyde/ketone condensation. Reagent of Choice: Sodium Triacetoxyborohydride (STAB) - Selected for its inability to reduce the benzoate ester.

Workflow Diagram:

Figure 1: Step-wise workflow for reductive amination avoiding ester reduction.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve Methyl 4-(pyrrolidin-2-yl)benzoate HCl (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or DCM (0.1 M concentration).

-

Base & Electrophile: Add DIPEA (1.2 equiv) followed by the aldehyde/ketone (1.1–1.2 equiv). Stir for 30 mins at Room Temperature (RT) to ensure imine formation.

-

Note: If using a ketone, add acetic acid (1.0 equiv) to catalyze imine formation.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Reaction: Stir at RT under Nitrogen for 2–16 hours. Monitor by TLC (stain: Ninhydrin or UV).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[6] Wash combined organics with brine, dry (Na₂SO₄), and concentrate.

Protocol 2: N-Acylation (Amide Coupling)

Objective: Formation of Amides for peptidomimetic libraries. Reagent of Choice: HATU - Selected for high reactivity with hindered secondary amines.

Step-by-Step Procedure:

-

Activation: In a separate vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes (solution often turns yellow).

-

Amine Addition: To the main reaction vessel containing Methyl 4-(pyrrolidin-2-yl)benzoate HCl (1.0 equiv) in DMF, add DIPEA (2.0 equiv) to neutralize the salt.

-

Coupling: Transfer the activated acid solution to the amine solution dropwise.

-

Reaction: Stir at RT for 1–4 hours.

-

Workup: Dilute with EtOAc. Wash sequence: 10% Citric Acid (removes DIPEA/HATU byproducts) → Sat. NaHCO₃ (removes unreacted acid) → Brine.

-

Warning: Do not use strong acid washes (HCl) as the product ester may hydrolyze.

-

Protocol 3: Buchwald-Hartwig N-Arylation

Objective: Installation of aryl/heteroaryl rings.[3] Critical Constraint: Avoid strong alkoxide bases (NaOtBu) which cause transesterification. Use Carbonate bases.[7]

Reaction Scheme Data:

| Component | Reagent | Stoichiometry | Role |

|---|---|---|---|

| Catalyst | Pd₂(dba)₃ | 2–5 mol% | Pd(0) Source |

| Ligand | XPhos or RuPhos | 4–10 mol% | Sterically demanding ligand for secondary amines |

| Base | Cs₂CO₃ | 2.5 equiv | Mild base, ester-compatible |

| Solvent | Toluene or Dioxane | 0.1 M | Anhydrous, degassed |

Step-by-Step Procedure:

-

Prep: Use the Extractive Free-Basing method (Method B above) to obtain the free amine oil.

-

Charge: In a glovebox or under Argon flow, add Pd₂(dba)₃, Ligand, Cs₂CO₃, and the Aryl Halide (1.0 equiv) to a pressure vial.

-

Solvent: Add anhydrous Toluene.

-

Amine: Add the free amine (1.2 equiv) as a solution in Toluene.

-

Heat: Seal and heat to 80–100°C for 12–24 hours.

-

Filter: Cool, filter through a Celite pad (eluting with EtOAc) to remove insoluble salts/Pd.

Quality Control & Troubleshooting

Analytical Expectations

-

1H NMR (DMSO-d6/CDCl3):

-

Starting Material: Broad NH peak (salt) or sharp NH (free base) around 2.0–4.0 ppm.

-

Product (Alkylation): Disappearance of NH; appearance of N-CH₂ signals (usually 2.3–2.8 ppm).

-

Product (Acylation): Downfield shift of alpha-protons on the pyrrolidine ring due to amide withdrawal.

-

Ester Integrity: Singlet at ~3.8 ppm (OCH₃) must remain. If missing, hydrolysis occurred.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Ester is gone (Acid formed) | Hydrolysis during workup | Switch from 1M HCl wash to 10% Citric Acid; ensure basic washes are cold and fast. |

| Low Yield (Buchwald) | Pd Catalyst poisoning | Ensure Amine HCl was fully neutralized before adding to Pd mix. Residual HCl kills the catalyst. |

| No Reaction (Reductive) | Imine not forming | Add molecular sieves (4Å) or Ti(OiPr)₄ to drive dehydration before adding STAB. |

Decision Logic for Protocol Selection

Figure 2: Strategic selection of protocols based on desired N-substituent.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

-

Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.

-

Common Organic Chemistry. "Amide Coupling: HATU Protocol."

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. google.com [google.com]

Application Notes & Protocols: Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride in Neuroscience Research

A Guide for Investigators in Neuropharmacology and Drug Development

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers utilizing Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride, a putative dopamine reuptake inhibitor (DRI), in neuroscience research. While direct literature on this specific compound is emerging, its structural similarity to other psychoactive agents suggests its potential as a tool for investigating dopaminergic systems. These notes synthesize established principles of DRI pharmacology with validated experimental protocols to offer a robust framework for its characterization. We will explore the theoretical mechanism of action, provide detailed protocols for in vitro validation and in vivo functional assessment, and discuss best practices for handling and formulation.

Introduction and Scientific Context

This compound is a chiral organic compound that has garnered interest within the medicinal chemistry and neuropharmacology communities. Its core structure, featuring a pyrrolidine ring linked to a benzoate moiety, positions it as a potential ligand for monoamine transporters. While it is often utilized as a key intermediate in the synthesis of more complex molecules targeting central nervous system (CNS) disorders, its intrinsic activity warrants investigation.[1][2][3] The primary hypothesis, based on structure-activity relationships of similar compounds, is that this compound functions as a dopamine reuptake inhibitor (DRI).

DRIs are a class of drugs that block the action of the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron.[4] This inhibition leads to an increase in the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission.[4] This mechanism is central to the therapeutic effects of drugs used to treat ADHD, narcolepsy, and has been explored in the context of depression and Parkinson's disease.[4][5][6] The potential for novel DRIs like this compound lies in the possibility of discovering compounds with improved selectivity, potency, and pharmacokinetic profiles, which could translate to better therapeutic outcomes with fewer side effects.

These application notes are designed to guide the researcher from initial compound handling and characterization to advanced behavioral assays, ensuring a rigorous and systematic evaluation of its neuropharmacological profile.

Compound Profile and Handling

| Property | Data | Reference |

| IUPAC Name | This compound | N/A (Standard Nomenclature) |

| Synonyms | (S)-Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride | [7] |

| CAS Number | 1391547-09-3 (for S-enantiomer) | [7] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | N/A (from structure) |

| Molecular Weight | 241.71 g/mol | N/A (from formula) |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and ethanol. Limited solubility in non-polar solvents. | [8] (by structural analogy) |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from moisture. For long-term storage, -20°C is recommended. | [9][10][11] |

2.1. Reconstitution and Storage of Stock Solutions

As a hydrochloride salt, the compound's solubility in aqueous solutions is enhanced. However, for experimental consistency, a standardized procedure for stock solution preparation is critical.

Protocol 2.1.1: Preparation of a 10 mM Stock Solution in DMSO

-

Preparation: In a certified chemical fume hood, weigh out 2.42 mg of this compound.

-

Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to the vial.

-

Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤37°C) may be applied if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. For short-term use (1-2 weeks), storage at 4°C is acceptable.

Causality Note: Using a high-concentration stock in an organic solvent like DMSO minimizes the volume of solvent added to aqueous experimental systems, thereby reducing potential solvent-induced artifacts. Aliquoting prevents degradation from multiple freeze-thaw cycles.

2.2. Safety and Handling

-

Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.[9]

-

Avoid inhalation of dust and contact with skin and eyes.[9]

-

In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.[9]

Mechanism of Action: Dopamine Reuptake Inhibition

The hypothesized primary mechanism of action for this compound is the inhibition of the dopamine transporter (DAT).

3.1. Signaling Pathway

In a typical dopaminergic synapse, dopamine is released from the presynaptic terminal, diffuses across the synaptic cleft, and binds to postsynaptic dopamine receptors (e.g., D1, D2). The action of dopamine is terminated by its reuptake into the presynaptic neuron via DAT. By blocking DAT, this compound is expected to increase the concentration of dopamine in the synapse, leading to prolonged and enhanced activation of postsynaptic receptors.[4] This can trigger downstream signaling cascades, ultimately altering neuronal excitability and gene expression.[12]

Caption: Mechanism of dopamine reuptake inhibition.

In Vitro Characterization Protocols

In vitro assays are essential for confirming the compound's mechanism of action and determining its potency and selectivity.

4.1. Protocol: Neurotransmitter Transporter Uptake Assay

This assay directly measures the inhibition of dopamine uptake into cells expressing the dopamine transporter. A fluorescent substrate for DAT is often used for high-throughput screening.[13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the dopamine transporter.

Materials:

-

HEK293 cells stably expressing human DAT (hDAT).

-

Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).[13]

-

96-well black-walled, clear-bottom plates.

-

Test compound stock solution (10 mM in DMSO).

-

Positive control (e.g., GBR 12909 or cocaine).

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Plate hDAT-expressing HEK293 cells in a 96-well plate at a density that yields a confluent monolayer on the day of the assay.

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically ranging from 1 nM to 100 µM. Also, prepare dilutions of the positive control. Include a vehicle control (DMSO at the highest concentration used).

-

Pre-incubation: Wash the cells three times with assay buffer.[13] Pre-incubate the cells with the diluted test compound, positive control, or vehicle for 15-30 minutes at 37°C.[13]

-

Substrate Addition: Add the fluorescent dopamine substrate to all wells.

-

Signal Measurement: Immediately begin monitoring fluorescence intensity using a plate reader at appropriate excitation/emission wavelengths (e.g., Ex: 440 nm, Em: 520 nm) every 90 seconds for 30 minutes.[13]

-

Data Analysis: Calculate the rate of uptake for each concentration. Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The inclusion of a known potent inhibitor (positive control) and a vehicle control is crucial. The positive control validates that the assay system is responsive, while the vehicle control establishes the baseline for 100% transporter activity.

In Vivo Experimental Protocols

In vivo studies are critical for understanding the physiological and behavioral effects of the compound in a whole organism.

5.1. Protocol: Rodent Locomotor Activity Assay

This assay is a primary screen for psychostimulant activity, a hallmark of DRIs.[14] Increased locomotor activity is expected following administration of a DRI.

Objective: To assess the effect of this compound on spontaneous locomotor activity in mice or rats.

Workflow Diagram:

Caption: Workflow for the locomotor activity assay.

Procedure:

-

Acclimation: Bring animals (e.g., male C57BL/6 mice) to the testing room and allow them to acclimate for at least 30-60 minutes.[15]

-

Compound Administration: Administer this compound via intraperitoneal (i.p.) or oral (p.o.) route. Doses should be determined from pilot studies (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.

-

Testing: At a specified time post-injection (e.g., 15-30 minutes for i.p.), place each animal individually into an open field locomotor activity chamber.[16] These chambers are equipped with infrared beams to automatically track movement.[15]

-

Data Collection: Record locomotor activity for a set duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[16][17]

-

Chamber Cleaning: Thoroughly clean the chamber with 70% ethanol between each animal to eliminate olfactory cues.[15][17]

-

Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control.[16]

5.2. Protocol: In Vivo Microdialysis for Extracellular Dopamine

Microdialysis is a powerful technique to directly measure neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of dopamine reuptake inhibition.[18]

Objective: To measure changes in extracellular dopamine concentrations in a key brain region (e.g., nucleus accumbens or striatum) following systemic administration of the compound.

Procedure:

-

Surgical Implantation: Anesthetize the animal (e.g., Sprague-Dawley rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow for a recovery period of several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[19] Collect baseline dialysate samples every 10-20 minutes for at least 2 hours to ensure a stable baseline.[20]

-

Compound Administration: Administer this compound (i.p. or s.c.) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[20]

-

Data Analysis: Express the post-injection dopamine levels as a percentage of the average baseline concentration. Analyze the data using a repeated-measures ANOVA.

Expected Data Presentation:

| Time (min) | Vehicle (% Baseline DA) | 1 mg/kg (% Baseline DA) | 10 mg/kg (% Baseline DA) |

| -20 | 105 ± 8 | 98 ± 7 | 102 ± 9 |

| 0 (Inj) | 100 ± 5 | 100 ± 6 | 100 ± 5 |

| 20 | 95 ± 10 | 150 ± 20 | 250 ± 35** |

| 40 | 102 ± 9 | 180 ± 25 | 350 ± 40 |

| 60 | 98 ± 7 | 160 ± 22* | 310 ± 38 |

| 120 | 101 ± 8 | 110 ± 15 | 150 ± 25* |

*Note: Data are hypothetical. *p<0.05, *p<0.01 compared to vehicle.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the exploration of novel CNS-active agents. The protocols outlined in this document provide a systematic framework for its initial characterization as a putative dopamine reuptake inhibitor. By confirming its in vitro target engagement and quantifying its in vivo neurochemical and behavioral effects, researchers can build a comprehensive pharmacological profile. Future studies should aim to determine its selectivity against other monoamine transporters (serotonin and norepinephrine), assess its pharmacokinetic properties, and explore its therapeutic potential in relevant animal models of neuropsychiatric and neurodegenerative disorders.

References

-

MySkinRecipes. (n.d.). (R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. Retrieved from [Link]

-

Wikipedia. (2023). Dopamine reuptake inhibitor. Retrieved from [Link]

-

Oertel, W. H., & Schulz, J. B. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Parkinson's Disease, 11(s1), S31-S43. Retrieved from [Link]

-

University of California, Merced. (2012). Standard Operating Procedure: Hydrochloric acid. Environmental Health and Safety. Retrieved from [Link]

-

Wikipedia. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

-

Kuehne Company. (2023). Hydrochloric Acid-SDS. Retrieved from [Link]

-

Jaquins-Gerstl, A., & Michael, A. C. (2015). A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue. Analyst, 140(10), 3245-3256. Retrieved from [Link]

-

Sestakova, N., Puzserova, A., & Kluknavsky, M. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (91), e51643. Retrieved from [Link]

-

Nakajima, A., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse. Retrieved from [Link]

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

-

Al-Hasani, R., et al. (2018). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Pharmaceutical and Biomedical Analysis, 154, 369-376. Retrieved from [Link]

-

Oertel, W. H., & Schulz, J. B. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Parkinson's disease, 11(s1), S31–S43. Retrieved from [Link]

-

Perrotta, K. (2019). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. UCLA Electronic Theses and Dissertations. Retrieved from [Link]

-

Labcorp. (n.d.). Assessment of locomotor activity in rodents using a newly developed automated locomotor activity system. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-(piperidin-4-yl)benzoate hydrochloride. Retrieved from [Link]

Sources

- 1. (R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride [myskinrecipes.com]

- 2. Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride [myskinrecipes.com]

- 3. Methyl 3-(piperidin-4-yl)benzoate hydrochloride [myskinrecipes.com]

- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1391547-09-3|(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride|BLD Pharm [bldpharm.com]

- 8. CAS 20185-55-1: methyl 4-(propan-2-yl)benzoate [cymitquimica.com]

- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 10. kuehnecompany.com [kuehnecompany.com]

- 11. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 12. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 13. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters [mdpi.com]

- 14. labcorp.com [labcorp.com]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 18. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]

- 19. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride

Welcome to the technical support center for the synthesis and optimization of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1] By understanding the underlying chemical principles and troubleshooting potential pitfalls, you can significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method involves a multi-step synthesis. This typically starts with a commercially available, N-Boc protected pyrrolidine derivative. The synthesis generally follows these key stages:

-

Esterification: The carboxylic acid of an N-Boc protected 4-(pyrrolidin-2-yl)benzoic acid precursor is esterified to form the methyl ester.

-

N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is removed under acidic conditions.

-

Salt Formation: The resulting free amine is treated with hydrochloric acid to yield the final hydrochloride salt.

This route is favored due to the stability of the intermediates and the generally high yields achievable with careful optimization.

Q2: Why is N-Boc protection necessary in this synthesis?

A2: The N-Boc protecting group is crucial for preventing unwanted side reactions involving the secondary amine of the pyrrolidine ring.[2] During esterification, the unprotected amine could react with the esterification reagents or participate in intermolecular side reactions, leading to a complex mixture of products and a significantly lower yield of the desired compound. The Boc group is stable under the conditions required for esterification but can be selectively removed later in the synthesis.[2]

Q3: What are the primary factors that influence the overall reaction yield?

A3: Several factors can significantly impact your yield:

-

Purity of Starting Materials: Ensure all reagents and solvents are of high purity and anhydrous where necessary.

-

Reaction Conditions: Precise control of temperature, reaction time, and reagent stoichiometry is critical for each step.

-

Effectiveness of the Deprotection Step: Incomplete removal of the Boc group is a common reason for low yields of the final product.

-

Purification Technique: Efficient purification methods are necessary to isolate the desired product from byproducts and unreacted starting materials.

Troubleshooting Guides

Low Yield After Esterification

Q: My esterification of N-Boc-4-(pyrrolidin-2-yl)benzoic acid is giving a low yield. What are the likely causes and how can I fix it?

A: Low yields in Fischer-Speier esterification are often due to an unfavorable reaction equilibrium or incomplete reaction. Here's a breakdown of potential issues and solutions:

-